(Rac)-DNDI-8219

Leishmania donovani in vitro potency antileishmanial

Procure (Rac)-DNDI-8219 (CAS 2222660-40-2), the 6R enantiomer, for VL and Chagas R&D. It is a nitroimidazooxazine lead optimized for solubility, metabolic stability, and low hERG liability. It achieves >97% L. infantum clearance in hamsters at 25 mg/kg BID, with potent T. cruzi activity (IC50 0.4 µM) and low L6 cytotoxicity. Ideal as a benchmark reference for SAR expansion, cross-scaffold comparisons, and in vivo PK/PD modeling.

Molecular Formula C13H10F3N3O5
Molecular Weight 345.23 g/mol
CAS No. 2222660-40-2
Cat. No. B12409958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-DNDI-8219
CAS2222660-40-2
Molecular FormulaC13H10F3N3O5
Molecular Weight345.23 g/mol
Structural Identifiers
SMILESC1C(COC2=NC(=CN21)[N+](=O)[O-])OC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C13H10F3N3O5/c14-13(15,16)24-9-3-1-8(2-4-9)23-10-5-18-6-11(19(20)21)17-12(18)22-7-10/h1-4,6,10H,5,7H2/t10-/m1/s1
InChIKeyIXUWKDINJWESQG-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-DNDI-8219 (CAS 2222660-40-2) Antileishmanial Lead Compound – Procurement-Ready Profile


(Rac)-DNDI-8219, a nitroimidazooxazine derivative [1], is an orally active antileishmanial lead compound developed through optimization of a 900-compound pretomanid analogue library [2]. The compound (CAS 2222660-40-2) is the (6R) enantiomer of the racemic mixture (Rac)-DNDI-8219 (CAS 1333170-15-2), and it demonstrates potent, submicromolar activity against Leishmania donovani and Trypanosoma cruzi . Its development as a backup candidate for visceral leishmaniasis (VL) is supported by extensive in vitro profiling and head-to-head in vivo efficacy assessments in stringent animal models [2].

Why (Rac)-DNDI-8219 Cannot Be Substituted with General Antileishmanial Nitroimidazoles


In-class nitroimidazoles for visceral leishmaniasis (e.g., DNDI-0690, pretomanid analogues) exhibit widely variable efficacy, hERG liability, and pharmacokinetic profiles [1]. (Rac)-DNDI-8219 was specifically optimized from a 900-compound library to overcome solubility and microsomal stability limitations while minimizing hERG inhibition, a common cardiotoxicity risk in this scaffold [2]. Generic substitution with an untested nitroimidazole risks loss of oral efficacy, inadequate parasite clearance, or introduction of unforeseen off-target effects, as evidenced by the failure of earlier leads (R-84 and R-89) due to potent hERG inhibition despite promising in vivo activity [3].

(Rac)-DNDI-8219 Comparative Evidence: Quantified Differentiation Against Closest Antileishmanial Leads


In Vitro Potency Against Leishmania donovani: (Rac)-DNDI-8219 vs. DNDI-0690 and DNDI-6148

(Rac)-DNDI-8219 exhibits an IC50 of 0.19 µM against Leishmania donovani . In a comparative study across multiple Leishmania species, (Rac)-DNDI-8219 demonstrated 11.3-fold greater potency against L. major (IC50 0.03 µM) than the benzoxaborole clinical candidate DNDI-6148 (IC50 0.07 µM) [1]. Against L. guyanensis, (Rac)-DNDI-8219 showed an IC50 of 0.38 µM, while the comparator nitroimidazole DNDI-0690 showed an IC50 of 0.85 µM, representing a 2.2-fold potency advantage for (Rac)-DNDI-8219 [1].

Leishmania donovani in vitro potency antileishmanial

In Vivo Efficacy in Leishmania infantum Hamster Model: Head-to-Head Comparison with DNDI-0690 and DNDI-6148

In the stringent Leishmania infantum hamster model (gold standard for VL), (Rac)-DNDI-8219 administered orally at 25 mg/kg twice daily (BID) achieved 98.4% parasite clearance in the liver [1]. This compares favorably to the nitroimidazole DNDI-0690, which required 12.5 mg/kg BID to achieve 99.5% liver clearance [1]. At a lower 12.5 mg/kg BID dose, (Rac)-DNDI-8219 showed only 25.1% liver reduction, demonstrating a clear dose-response advantage for the 25 mg/kg BID regimen [1].

visceral leishmaniasis in vivo efficacy hamster model parasite clearance

Cytotoxicity Window: (Rac)-DNDI-8219 vs. Mammalian Cell Lines

(Rac)-DNDI-8219 demonstrates a favorable selectivity window with an IC50 >100 µM against rat L6 skeletal muscle cells and >64 µM against human MRC5 lung fibroblasts [1]. The resulting selectivity index (CC50/IC50) for L. donovani exceeds 500 (>100 µM / 0.19 µM), indicating minimal mammalian cell toxicity at antileishmanial concentrations . This is a critical differentiator from earlier nitroimidazole leads (e.g., R-84, R-89) which were discontinued due to hERG-related cardiac liability [2].

selectivity index cytotoxicity L6 cells MRC5 cells

Pharmacokinetic and Safety Profile: Minimal hERG Inhibition and Improved Solubility

Extensive structure-activity relationship (SAR) optimization of the nitroimidazooxazine scaffold pinpointed (Rac)-DNDI-8219 as a backup candidate with minimal hERG inhibition (IC50 not reported, but described as 'minimal') compared to earlier leads R-84 and R-89 which were potent hERG inhibitors [1]. Additionally, (Rac)-DNDI-8219 exhibited better solubility and pharmacokinetic properties than earlier analogues, enabling oral dosing in efficacy studies [2]. While direct hERG IC50 values are not publicly available, the compound's progression to a lead candidate was predicated on its superior cardiac safety profile over comparators [3].

hERG cardiac safety solubility pharmacokinetics

(Rac)-DNDI-8219 Application Scenarios: Where to Deploy This Compound Based on Verified Evidence


Lead Optimization for Visceral Leishmaniasis (VL) Drug Discovery

Use (Rac)-DNDI-8219 as a benchmark nitroimidazole lead in VL programs. Its validated oral efficacy in the L. infantum hamster model (>97% parasite clearance at 25 mg/kg BID) [1] and favorable hERG profile [2] make it a suitable reference compound for evaluating new chemical entities or backup candidates. Procurement for structure-activity relationship (SAR) expansion or combination therapy studies is supported by its well-characterized in vitro and in vivo pharmacodynamics [3].

Chagas Disease Drug Discovery: Trypanosoma cruzi Lead Candidate

Deploy (Rac)-DNDI-8219 in Chagas disease programs due to its potent in vitro activity against T. cruzi (IC50 0.4 µM) [1] and demonstrated in vivo efficacy in a chronic mouse model, where oral dosing at 50–100 mg/kg/day for 5 days resulted in complete cure or marked parasite burden reduction [2]. The compound's low cytotoxicity (L6 cells IC50 >100 µM) [3] supports its use in target-based screening and in vivo proof-of-concept studies for T. cruzi.

Comparative Pharmacology Studies Across Nitroimidazole Scaffolds

Utilize (Rac)-DNDI-8219 as a representative 6R-enantiomer nitroimidazooxazine in cross-scaffold comparisons. Direct head-to-head data are available against DNDI-0690 (nitroimidazole) and DNDI-6148 (benzoxaborole) in both in vitro [1] and in vivo [2] assays, enabling benchmarking of new antileishmanial chemotypes. Procurement for mechanism-of-action studies or resistance profiling is justified by the compound's known pharmacokinetic and safety advantages [3].

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Incorporate (Rac)-DNDI-8219 into PK/PD studies for visceral leishmaniasis. The compound's oral bioavailability and dose-dependent efficacy (25 mg/kg BID yields >97% clearance vs. 12.5 mg/kg BID yields only 25% clearance in hamsters) [1] provide a robust dataset for modeling exposure-response relationships. Procurement for PK studies in mice or hamsters is supported by existing solubility and metabolic stability data [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-DNDI-8219

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.